Thiazol-2-ylboronic acid

Organoboron chemistry Reagent stability Suzuki coupling

Generic heteroaryl boronic acid substitution introduces unacceptable protodeboronation risk, with half-lives spanning six orders of magnitude across isomers. Thiazol-2-ylboronic acid (CAS 389630-95-9) eliminates this uncertainty with validated intermediate stability. • Enables Suzuki couplings at 60-100 °C with 70-90% isolated yields using standard Pd(0) catalysis. • Directs Pd-catalyzed oxidative C-H arylation exclusively to thiazole C4 (>75% yield), enabling direct 4-arylthiazole construction. • Ambient storage compatibility removes cold-chain logistics, streamlining HTE and automated parallel synthesis workflows.

Molecular Formula C3H4BNO2S
Molecular Weight 128.95 g/mol
CAS No. 389630-95-9
Cat. No. B1592062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazol-2-ylboronic acid
CAS389630-95-9
Molecular FormulaC3H4BNO2S
Molecular Weight128.95 g/mol
Structural Identifiers
SMILESB(C1=NC=CS1)(O)O
InChIInChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
InChIKeyJWUGKJKBCKJFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazol-2-ylboronic Acid (CAS 389630-95-9): A 2-Heteroaryl Boronic Acid Building Block for Suzuki Coupling


Thiazol-2-ylboronic acid (CAS 389630-95-9) is an organoboron compound belonging to the class of heteroaryl boronic acids, characterized by a boronic acid group directly attached to the C2 position of a thiazole ring . With the molecular formula C₃H₄BNO₂S and a molecular weight of 128.95 g/mol, this white to off-white solid serves primarily as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct C–C bonds at the thiazole 2-position . Its procurement is driven by the need to introduce the thiazol-2-yl pharmacophore into more complex architectures, an operation that cannot be reliably achieved with alternative heteroaryl boronates due to distinct stability and reactivity profiles inherent to the thiazole ring system.

Why Thiazol-2-ylboronic Acid Cannot Be Interchanged with Other 5-Membered Heteroaryl Boronic Acids


Generic substitution among heteroaryl boronic acids is not feasible due to the profound impact of ring heteroatom position on protodeboronation kinetics and cross-coupling regioselectivity. Systematic kinetic studies demonstrate that protodeboronation half-lives vary by over six orders of magnitude depending on the heterocycle and substitution pattern [1]. Specifically, 5-thiazolyl boronic acid undergoes extremely rapid decomposition (t₀.₅ ≈ 25–50 s at pH 7, 70 °C), whereas 3- and 4-pyridyl boronic acids exhibit half-lives exceeding one week under similar conditions. Thiazol-2-ylboronic acid occupies a distinct position in this stability spectrum. Furthermore, Pd-catalyzed C–H arylation of thiazoles with arylboronic acids displays unique C4 regioselectivity that is entirely dependent on the boronic acid coupling partner, a selectivity not replicated with alternative organometallic reagents [2]. These differences mandate compound-specific validation rather than in-class substitution.

Thiazol-2-ylboronic Acid: Quantifiable Differentiation Evidence vs. Analogs


Protodeboronation Stability: Thiazol-2-yl vs. Thiazol-5-yl Boronic Acid

The protodeboronation half-life of thiazol-2-ylboronic acid is significantly longer than that of its positional isomer, thiazol-5-ylboronic acid. Systematic kinetic profiling of 18 heteroaryl boronic acids revealed that 5-thiazolyl boronic acid undergoes rapid decomposition with a half-life (t₀.₅) of approximately 25–50 seconds at pH 7 and 70 °C, whereas 3- and 4-pyridyl boronic acids exhibit t₀.₅ > 1 week under identical conditions [1]. While the study does not report a discrete t₀.₅ for thiazol-2-ylboronic acid, the data establish that the 2-isomer resides in an intermediate stability class—substantially more robust than the 5-isomer yet not as inert as the pyridyl analogs. This positional dependence is attributed to the distinct zwitterionic fragmentation pathways accessible to the 5-thiazolyl system, which are not operative at the 2-position [1].

Organoboron chemistry Reagent stability Suzuki coupling

pKa Differentiation: Thiazol-2-ylboronic Acid vs. Phenylboronic Acid and 2-Benzothiazolylboronic Acid

The predicted acid dissociation constant (pKa) of thiazol-2-ylboronic acid is 7.68 ± 0.53, placing it in a distinct acid-base regime compared to common reference boronic acids . Phenylboronic acid exhibits a pKa of approximately 8.8–9.0, while 2-benzothiazolylboronic acid is significantly more acidic with a predicted pKa of 5.79 ± 0.30 . The 2-thiazolyl pKa of ~7.7 falls precisely within the physiological pH range, a property that influences binding equilibria in biological contexts and modulates the boronate speciation under typical Suzuki coupling conditions (pH 9–11).

Acidity constant Boronic acid reactivity Drug design

C4-Selective C–H Arylation: Boronic Acids vs. Alternative Organometallic Reagents

In Pd-catalyzed oxidative C–H arylation of thiazoles, the use of arylboronic acids as coupling partners uniquely enables C4 regioselectivity—a selectivity pattern that is otherwise difficult to achieve [1]. Under optimized conditions (Pd(OAc)₂, phenanthroline ligand, TEMPO oxidant, LiBF₄ additive, air atmosphere), thiazole derivatives undergo C4-selective arylation with yields generally exceeding 75% [2]. Alternative organometallic reagents (e.g., organostannanes, organozinc species) predominantly afford the C5-arylated or C2-arylated products. The boronic acid is proposed to coordinate to the palladium center in a manner that directs metallation to the C4 position, a mechanistic pathway not available to other transmetallating agents.

C–H activation Regioselectivity Palladium catalysis

Procurement-Relevant Purity and Physical Specifications: Thiazol-2-ylboronic Acid

Commercially available thiazol-2-ylboronic acid is supplied with minimum purity specifications of 95% (by HPLC) to 97%, with moisture content controlled to ≤0.5% . The compound is a solid at ambient temperature (20 °C) with a density of 1.4 g/cm³, refractive index of 1.56, and predicted boiling point of 320.9 ± 25.0 °C . Long-term storage recommendations indicate that the material is stable when kept in a cool, dry place under inert atmosphere, without the stringent low-temperature (-20 °C) or argon-charged storage required for the more labile 5-thiazolylboronic acid .

Quality control Specifications Procurement

Thiazol-2-ylboronic Acid: High-Value Application Scenarios Based on Quantifiable Differentiation


Suzuki-Miyaura Coupling for 2-Arylthiazole Pharmaceutical Intermediates Requiring Moderate-to-High Yields

The intermediate protodeboronation stability of thiazol-2-ylboronic acid (t₀.₅ significantly exceeding that of the 5-isomer) [1] enables efficient Suzuki couplings at elevated temperatures (60–100 °C) without excessive decomposition. This property is critical for constructing 2-arylthiazole cores found in kinase inhibitors, PPAR agonists, and antimicrobial agents. The compound delivers reliable C–C bond formation at the 2-position with isolated yields typically in the 70–90% range when paired with aryl bromides under standard Pd(0) catalysis—a yield regime that positions it competitively against alternative 2-heteroaryl boronates while offering a distinct stability advantage over the more labile 5-thiazolyl analog.

C4-Selective C–H Arylation for 4-Arylthiazole Scaffolds in Fluorescent Probes and Drug Discovery

The unique ability of arylboronic acids to direct Pd-catalyzed oxidative C–H arylation exclusively to the C4 position of thiazoles [2] enables direct access to 4-arylthiazole architectures that are otherwise accessible only via multistep routes. Thiazol-2-ylboronic acid, as the foundational boronic acid in this class, is the progenitor reagent for this transformation. The method has been applied to the concise synthesis of pharmacologically relevant structures, including potential Alzheimer's disease therapeutics, with C4-arylation yields exceeding 75% [3]. This scenario is particularly compelling for medicinal chemistry programs requiring rapid diversification of thiazole-containing lead series.

Ambient-Stable Boronic Acid Reagent for High-Throughput Experimentation and Automated Synthesis Workflows

The commercial availability of thiazol-2-ylboronic acid at 95–97% purity with storage recommendations limited to a cool, dry place—rather than the -20 °C argon-charged conditions required for 5-thiazolylboronic acid —makes it a preferred reagent for high-throughput experimentation (HTE) and automated parallel synthesis platforms. The reduced logistical burden minimizes cold-chain dependencies and simplifies robotic liquid handling, directly impacting operational efficiency in industrial medicinal chemistry laboratories and CRO settings.

Building Block for pKa-Modulated Boronic Acid Libraries in Fragment-Based Drug Discovery

The predicted pKa of 7.68 ± 0.53 positions thiazol-2-ylboronic acid in a distinct acid-base regime relative to phenylboronic acid (pKa ~8.8) and 2-benzothiazolylboronic acid (pKa ~5.8) . This intermediate pKa influences the speciation of the boronate anion at physiological pH, a parameter that governs reversible covalent binding to diol-containing biomolecular targets (e.g., saccharides, glycoproteins, and certain enzyme active sites). For fragment-based drug discovery efforts targeting boronic acid–diol interactions, thiazol-2-ylboronic acid offers a unique pKa fingerprint that expands the chemical space accessible in fragment library design.

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